Home > Products > Screening Compounds P136173 > ATWLPPR Peptide (TFA)
ATWLPPR Peptide (TFA) -

ATWLPPR Peptide (TFA)

Catalog Number: EVT-8208073
CAS Number:
Molecular Formula: C42H62F3N11O11
Molecular Weight: 954.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

ATWLPPR peptide is classified as a synthetic peptide, specifically an antiangiogenic agent. It was identified through screening techniques aimed at discovering peptides that could interact with vascular growth factors. Its primary source is synthetic methodologies involving solid-phase peptide synthesis, which allows for precise control over the amino acid sequence and modifications.

Synthesis Analysis

The synthesis of ATWLPPR typically employs solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The process generally involves the following steps:

  1. Resin Preparation: A resin suitable for peptide synthesis is selected, often using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.
  2. Amino Acid Coupling: Each amino acid is coupled to the growing chain using coupling agents such as DIC (diisopropylcarbodiimide) and HOBt (1-hydroxybenzotriazole) in a solvent like DMF (dimethylformamide). Typically, three equivalents of each amino acid are used.
  3. Fmoc Deprotection: The Fmoc protecting group is removed using a solution of piperidine in DMF.
  4. Cleavage and Purification: After synthesis, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC), often employing trifluoroacetic acid in the mobile phase to enhance separation efficiency.

This synthesis approach yields a product with approximately 20%-50% purity after purification, depending on the specific conditions used during synthesis and purification .

Molecular Structure Analysis

The molecular structure of ATWLPPR can be described as follows:

  • Sequence: The peptide consists of seven amino acids: Alanine (A), Threonine (T), Tryptophan (W), Leucine (L), Proline (P), Proline (P), and Arginine (R).
  • Conformation: In solution, ATWLPPR adopts an extended conformation with significant secondary structure elements. The C-terminal arginine plays a crucial role in its binding affinity to neuropilin-1, highlighting its importance in maintaining structural integrity during receptor interaction.
  • Hydrogen Bonding: Molecular dynamics simulations have shown that hydrogen bonding networks contribute significantly to the stability of the ATWLPPR/neuropilin-1 complex, facilitating effective binding .
Chemical Reactions Analysis

ATWLPPR participates in various chemical reactions primarily through its functional groups:

  • Binding Reactions: The primary reaction involves binding to neuropilin-1, where the peptide inhibits vascular endothelial growth factor 165 from interacting with its receptor.
  • Degradation Reactions: In vivo studies indicate that ATWLPPR can be metabolically degraded into smaller fragments, which may affect its biological activity and selectivity .
Mechanism of Action

The mechanism of action for ATWLPPR centers around its ability to inhibit angiogenesis:

  1. Receptor Binding: Upon administration, ATWLPPR binds specifically to neuropilin-1, preventing vascular endothelial growth factor 165 from attaching to this receptor.
  2. Inhibition of Angiogenesis: This binding effectively reduces angiogenic signaling pathways that are crucial for tumor growth and metastasis.
  3. Therapeutic Implications: By blocking these pathways, ATWLPPR has shown potential in reducing tumor size and inhibiting cancer progression in experimental models .
Physical and Chemical Properties Analysis

The physical and chemical properties of ATWLPPR include:

Applications

ATWLPPR has several scientific applications:

  • Cancer Therapy: Its primary application lies in oncology as an antiangiogenic agent targeting tumor vasculature.
  • Drug Development: It serves as a model compound for developing new drugs aimed at inhibiting angiogenesis in various cancers.
  • Bioconjugation Studies: The peptide has been utilized in conjugation studies with photosensitizers for enhanced targeting of cancer cells during photodynamic therapy .
Biological Target and Pathophysiological Context

Neuropilin-1 as a Multifunctional Receptor in Angiogenesis and Tumorigenesis

Neuropilin-1 is a transmembrane glycoprotein that functions as a non-catalytic co-receptor for multiple ligands, most notably vascular endothelial growth factor 165 (VEGF165). It enhances signaling through vascular endothelial growth factor receptor 2 by forming a ternary complex, thereby amplifying downstream pro-angiogenic pathways [1] [7]. Structurally, Neuropilin-1 contains two complement-binding domains (a1/a2 and b1/b2) and one fibrinogen-like domain. The b1 domain is the primary site for VEGF165 binding via its carboxyl-terminal arginine-rich motif, which follows the "C-end rule" (CendR) sequence (K/RXXR) [1] [8].

In pathological contexts, Neuropilin-1 is overexpressed in aggressive tumors (e.g., breast, pancreatic, prostate, and colon cancers), where it drives tumor progression by:

  • Potentiating Angiogenesis: Neuropilin-1-mediated endothelial cell migration and tube formation establish immature, hyperpermeable vasculature essential for tumor growth beyond 1–2 mm³ [3] [7].
  • Modulating Immune Responses: Neuropilin-1 contributes to immunosuppression by inhibiting dendritic cell maturation and facilitating regulatory T-cell function [7].
  • Enabling Metastasis: Neuropilin-1 expression correlates with enhanced epithelial-mesenchymal transition and extracellular matrix remodeling via matrix metalloproteinase upregulation [1] [6].

Table 1: Pathological Roles of Neuropilin-1 in Human Cancers

Cancer TypeRole of Neuropilin-1Clinical Correlation
Breast CancerEnhances VEGF165/VEGFR2 signalingAssociated with tumor aggressiveness and metastasis [1]
Pancreatic CancerPromotes intratumoral angiogenesisLinked to poor prognosis and chemoresistance [1] [4]
Colon CancerFacilitates endothelial cell proliferationCorrelates with advanced tumor stage [1]

VEGF165/Neuropilin-1 Interaction: Molecular Mechanisms and Therapeutic Implications

VEGF165 binds Neuropilin-1 through a two-step mechanism:

  • Initial Docking: The C-terminal exon 8-encoded domain (containing the CendR motif) anchors to the Neuropilin-1 b1 domain.
  • Complex Stabilization: VEGF165 simultaneously engages vascular endothelial growth factor receptor 2, forming a bridge that amplifies receptor autophosphorylation and downstream signaling (e.g., PI3K/AKT, ERK) [1] [7].

This interaction is critical for pathological angiogenesis, making it a prime therapeutic target. Linear peptides mimicking the CendR motif, such as Alanine-Threonine-Tryptophan-Leucine-Proline-Proline-Arginine (ATWLPPR), competitively inhibit VEGF165 binding to Neuropilin-1. ATWLPPR exhibits selectivity for Neuropilin-1 over vascular endothelial growth factor receptor 2 due to its structural optimization for the b1 domain. However, its efficacy is limited by conformational flexibility and rapid proteolytic degradation in vivo [1] [2].

Table 2: Peptide Inhibitors Targeting VEGF165/Neuropilin-1 Interaction

Peptide SequenceTarget DomainInhibitory Activity (IC₅₀)Limitations
ATWLPPRNeuropilin-1 b1~100 nMLow metabolic stability [1] [2]
KPPR (Lys-Pro-Pro-Arg)Neuropilin-1 b1~20 μMModerate affinity [1]
Lys(Har)-Pro-Pro-ArgNeuropilin-1 b10.85 μMImproved stability over ATWLPPR [1]

Role of VEGF165/Neuropilin-1 Signaling in Diabetic Retinopathy and Tumor Angiogenesis

Diabetic Retinopathy

Hypoxia-induced VEGF165 overexpression in retinal cells drives aberrant angiogenesis via Neuropilin-1 activation. This results in:

  • Blood-Retinal Barrier Breakdown: Neuropilin-1-mediated vascular hyperpermeability permits fluid leakage, causing macular edema [1] [7].
  • Pathological Neovascularization: Immature retinal vessels prone to hemorrhage, leading to vision loss [7].ATWLPPR mitigates early retinal damage by blocking VEGF165/Neuropilin-1 binding, reducing endothelial cell proliferation in vitro [8].

Tumor Angiogenesis

VEGF165/Neuropilin-1 signaling accelerates tumor vascularization through:

  • Endothelial Sprouting: Neuropilin-1⁺ tip cells guide vessel growth toward hypoxic tumor regions [3] [6].
  • Vasculogenic Mimicry: Neuropilin-1-expressing tumor cells form endothelial-like tubes independent of sprouting angiogenesis, particularly in melanoma and glioblastoma [6] [7].Hypoxia-inducible factor 1α upregulates both VEGF165 and Neuropilin-1, creating a feed-forward loop that sustains angiogenesis. ATWLPPR disrupts this loop but faces challenges in penetrating dense tumor stroma [1] [7].

Table 3: Disease Mechanisms Driven by VEGF165/Neuropilin-1 Signaling

DiseaseKey MechanismsConsequences
Diabetic RetinopathyHypoxia → VEGF165 overexpression → Neuropilin-1 activationVascular leakage, neovascularization, retinal detachment [7]
Solid TumorsNeuropilin-1-mediated vessel co-option and vasculogenic mimicryEnhanced metastasis, resistance to anti-VEGF therapies [3] [6]
Brain MetastasesNeuropilin-1-dependent vascular recruitmentEnhanced tumor growth in neural tissue [2]

Properties

Product Name

ATWLPPR Peptide (TFA)

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid

Molecular Formula

C42H62F3N11O11

Molecular Weight

954.0 g/mol

InChI

InChI=1S/C40H61N11O9.C2HF3O2/c1-21(2)18-29(48-34(54)28(19-24-20-45-26-11-6-5-10-25(24)26)47-36(56)32(23(4)52)49-33(53)22(3)41)37(57)51-17-9-14-31(51)38(58)50-16-8-13-30(50)35(55)46-27(39(59)60)12-7-15-44-40(42)43;3-2(4,5)1(6)7/h5-6,10-11,20-23,27-32,45,52H,7-9,12-19,41H2,1-4H3,(H,46,55)(H,47,56)(H,48,54)(H,49,53)(H,59,60)(H4,42,43,44);(H,6,7)/t22-,23+,27-,28-,29-,30-,31-,32-;/m0./s1

InChI Key

UWSUTUJDKRWLMC-AMDKFYLSSA-N

SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(C(C)O)NC(=O)C(C)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(C(C)O)NC(=O)C(C)N.C(=O)(C(F)(F)F)O

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](C)N)O.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.